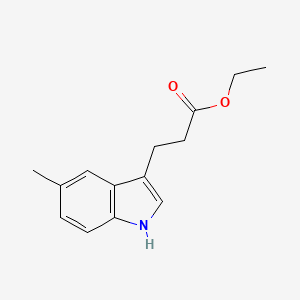

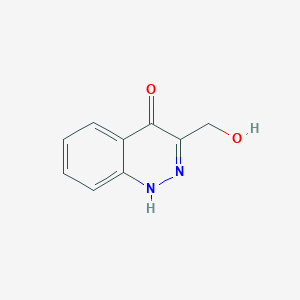

![molecular formula C12H14N2O B11717931 1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)

1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-ジヒドロスピロ[インドール-2,4'-ピペリジン]-3-オンは、インドール環とピペリジン環がスピロ炭素原子で結合した、特異な構造を持つスピロ環式化合物です。この化合物は、潜在的な生物活性とより複雑な分子の合成におけるビルディングブロックとしての役割から、有機化学と医化学において大きな関心を集めています。

2. 製法

合成ルートと反応条件

1,3-ジヒドロスピロ[インドール-2,4'-ピペリジン]-3-オンの合成は、一般的に環化異性化反応を伴います。一般的な方法の1つは、トリプタミン-イナミドのAg(I)/PPh3触媒によるキレート制御環化異性化です。 この反応は、室温でトルエンを溶媒として使用し、穏和な条件下で行われます .

工業生産方法

1,3-ジヒドロスピロ[インドール-2,4'-ピペリジン]-3-オンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、スケーラブルな環化異性化反応です。 銀トリフラートを触媒、トリフェニルホスフィンを配位子として使用することが、高収率とジアステレオ選択性を達成するために重要です .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one typically involves cycloisomerization reactions. One common method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. This reaction proceeds under mild conditions at room temperature, using toluene as the solvent .

Industrial Production Methods

While specific industrial production methods for 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one are not extensively documented, the general approach involves scalable cycloisomerization reactions. The use of silver triflate as a catalyst and triphenylphosphine as a ligand is crucial for achieving high yields and diastereoselectivity .

化学反応の分析

反応の種類

1,3-ジヒドロスピロ[インドール-2,4'-ピペリジン]-3-オンは、以下を含む様々な化学反応を起こす可能性があります。

酸化: この化合物は、対応するオキシンドール誘導体を形成するために酸化することができます。

還元: 還元反応は、それを異なるスピロ環式アミンに変換することができます。

置換: 求核置換反応は、インドール環またはピペリジン環に様々な官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アルキルハライドやアシルクロリドなどの試薬は、塩基性または酸性条件下で使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、様々な置換スピロ環式化合物であり、これらはさらに医薬品や他の生物活性分子の合成に使用することができます .

4. 科学研究への応用

1,3-ジヒドロスピロ[インドール-2,4'-ピペリジン]-3-オンは、科学研究において幅広い用途を持っています。

化学: これは、複雑な有機分子の合成における汎用性の高い中間体として役立ちます。

生物学: この化合物は、抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。

医学: これは、新しい治療薬の開発のための足場として探求されています。

科学的研究の応用

1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a scaffold for the development of new therapeutic agents.

Industry: The compound is used in the development of materials with specific properties, such as fluorescence sensors .

作用機序

1,3-ジヒドロスピロ[インドール-2,4'-ピペリジン]-3-オンの作用機序は、様々な分子標的との相互作用に関与しています。この化合物のユニークなスピロ環式構造は、酵素や受容体の特定の結合部位に適合し、その活性を調節することを可能にします。 計算化学的研究は、カチオン-π相互作用やπ-π相互作用などの非共有結合相互作用が、標的部位内での化合物の安定化に重要な役割を果たすことを示しています .

6. 類似化合物の比較

類似化合物

スピロ[インドリン-3,4'-ピラノ[2,3-c]ピラゾール]: 蛍光特性とセンサー技術への応用で知られています.

スピロ[インデノ[1,2-b]-キノキサリン-11,4'-ピラノ[3,2-b]ピラン]: 抗菌作用や抗癌作用など、顕著な生物活性を示します.

スピロ[インドリン-3,2'-ピロリジン-3',3''-ピペリジン]: 抗増殖作用や抗SARS-CoV-2作用について研究されています.

独自性

1,3-ジヒドロスピロ[インドール-2,4'-ピペリジン]-3-オンは、その特定のスピロ環式構造により際立っており、ユニークな物理化学的特性を与えています。 この構造は、その安定性を高め、多様な官能化を可能にするため、創薬や材料科学において貴重な足場となっています .

類似化合物との比較

Similar Compounds

Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence properties and applications in sensor technology.

Spiro[indeno[1,2-b]-quinoxaline-11,4’-pyrano[3,2-b]pyran]: Exhibits significant biological activities, including antimicrobial and anticancer properties.

Spiro[indoline-3,2’-pyrrolidine-3’,3’'-piperidine]: Studied for its antiproliferative and anti-SARS-CoV-2 properties.

Uniqueness

1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure enhances its stability and allows for diverse functionalization, making it a valuable scaffold in drug discovery and material science .

特性

分子式 |

C12H14N2O |

|---|---|

分子量 |

202.25 g/mol |

IUPAC名 |

spiro[1H-indole-2,4'-piperidine]-3-one |

InChI |

InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)14-12(11)5-7-13-8-6-12/h1-4,13-14H,5-8H2 |

InChIキー |

LOEMFMJJJALSDD-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC12C(=O)C3=CC=CC=C3N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)

![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)

![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)

![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)

![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)

![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)